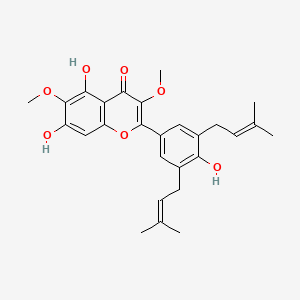
5,7,4'-Trihydroxy-3,6-dimethoxy-3',5'-diprenylflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone is a natural flavonoid found in the herbs of Dodonaea viscosa . It has a molecular formula of C27H30O7 and a molecular weight of 466.53 g/mol . It is a yellow powder .
Molecular Structure Analysis
The molecular structure of 5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone consists of a flavonoid backbone with various functional groups attached. It has a molecular formula of C27H30O7 .Physical And Chemical Properties Analysis
5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone is a yellow powder . It has a molecular weight of 466.53 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activity :
- A study identified two flavones from Artemisia giraldii, similar in structure to the compound , demonstrating antibiotic activity against various bacteria and fungi (Zheng, Tan, Yang, & Liu, 1996).
- Another research found that a flavone and a cyclohexenone from allelopathic rice accession showed significant inhibitory activity against weeds and fungal pathogens, indicating a potential for agricultural applications (Kong et al., 2004).
Anti-Inflammatory and Analgesic Properties :
- A flavone derivative from Vicoa indica DC exhibited effective anti-inflammatory and analgesic properties in various models (Krishnaveni, Suja, Vasanth, & Devi, 1997).
Pharmacological and Nutraceutical Potential :
- Tricin, a flavone structurally related to the compound , has been identified as a potentially beneficial nutraceutical with a range of health-promoting effects, suggesting similar potential for 5,7,4'-Trihydroxy-3,6-dimethoxy-3',5'-diprenylflavone (Zhou & Ibrahim, 2010).
- Another study on flavonoids from Hedychium thyrsiforme, including compounds similar to 5,7,4'-Trihydroxy-3,6-dimethoxy-3',5'-diprenylflavone, found them to possess strong antioxidant and antitumor promoting activities (Jasril et al., 2003).
Orientations Futures
Propriétés
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,6-dimethoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O7/c1-14(2)7-9-16-11-18(12-17(22(16)29)10-8-15(3)4)25-27(33-6)24(31)21-20(34-25)13-19(28)26(32-5)23(21)30/h7-8,11-13,28-30H,9-10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZONEZZBRWOEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

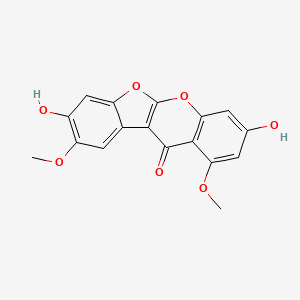
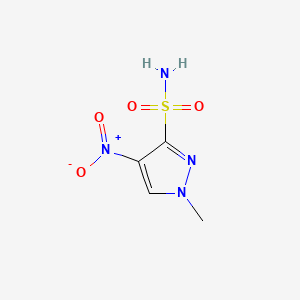
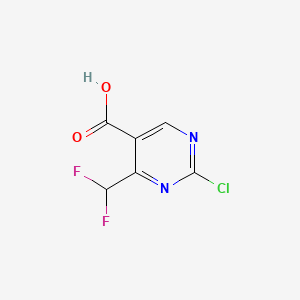

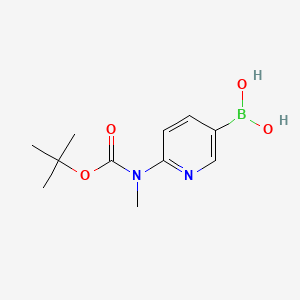
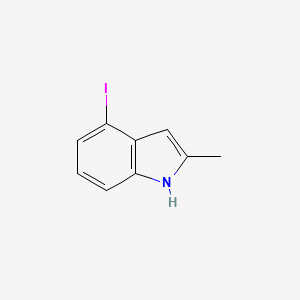
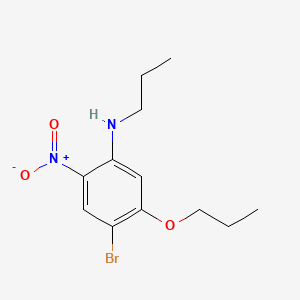
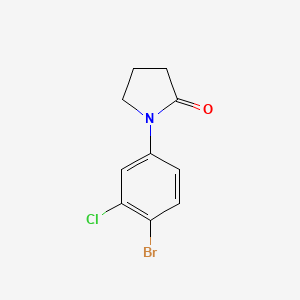
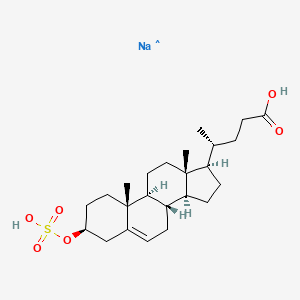
![1,3,3-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B580751.png)
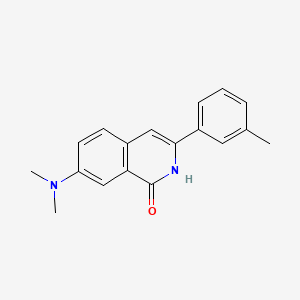
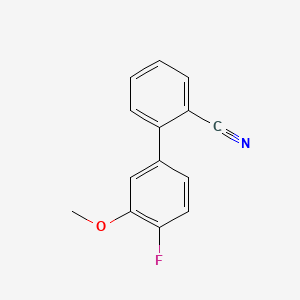

![1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B580756.png)